molecular formula C19H15Cl2N5O2S B252778 2-(2,4-dichlorophenoxy)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide

2-(2,4-dichlorophenoxy)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide

Cat. No.: B252778
M. Wt: 448.3 g/mol
InChI Key: NUOKAHQXSMUEOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide is a chemical compound that has been synthesized for various scientific research applications. This compound has gained significant attention due to its potential therapeutic benefits in treating various diseases.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide is not fully understood. However, studies have suggested that this compound exerts its effects by inhibiting various signaling pathways that are involved in cancer cell growth and survival. Additionally, this compound has been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been shown to have neuroprotective effects and can prevent the death of neurons in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2,4-dichlorophenoxy)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide in lab experiments is its potent antitumor activity against various cancer cell lines. Additionally, this compound has neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.
One of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can cause cytotoxicity in normal cells at high concentrations. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for the research on 2-(2,4-dichlorophenoxy)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide. One direction is to further investigate the mechanism of action of this compound and identify the specific signaling pathways and genes that are affected.
Another direction is to explore the potential use of this compound in combination with other therapeutic agents for cancer treatment. Studies have shown that this compound can enhance the antitumor activity of other chemotherapy drugs when used in combination.
Finally, further research is needed to evaluate the safety and efficacy of this compound in preclinical and clinical studies. This will help to determine its potential as a therapeutic agent for various diseases.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising results in scientific research for various applications, including cancer treatment and neurodegenerative diseases. Its potent antitumor activity and neuroprotective effects make it a potential therapeutic agent for these diseases. However, further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in preclinical and clinical studies.

Synthesis Methods

The synthesis of 2-(2,4-dichlorophenoxy)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide involves the reaction of 2,4-dichlorophenol with 3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified by column chromatography.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide has been extensively used in scientific research for various applications. One of the primary research areas is cancer treatment. Studies have shown that this compound has potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Another area of research is the treatment of neurodegenerative diseases. Studies have shown that this compound has neuroprotective effects and can prevent the death of neurons in the brain. This makes it a potential therapeutic agent for diseases such as Alzheimer's and Parkinson's.

Properties

Molecular Formula

C19H15Cl2N5O2S

Molecular Weight

448.3 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide

InChI

InChI=1S/C19H15Cl2N5O2S/c1-10(28-16-7-6-13(20)9-15(16)21)17(27)22-14-5-3-4-12(8-14)18-25-26-11(2)23-24-19(26)29-18/h3-10H,1-2H3,(H,22,27)

InChI Key

NUOKAHQXSMUEOS-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)C(C)OC4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)C(C)OC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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